molecular formula C12H19N3O4S B2399274 9-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane CAS No. 1797296-13-9

9-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane

Cat. No.: B2399274
CAS No.: 1797296-13-9
M. Wt: 301.36
InChI Key: KOQFJNAWLSTHTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a 1,5-dioxa-9-azaspiro[5.5]undecane core, a spirocyclic structure containing two oxygen atoms and one nitrogen atom in a bicyclic framework. The nitrogen at position 9 is substituted with a sulfonyl group linked to a 1-methyl-1H-pyrazol-4-yl moiety. This structural motif is associated with sigma receptor (σR) modulation, particularly σ1R antagonism, which has implications for neuropsychiatric disorders and binge eating behavior .

Properties

IUPAC Name

9-(1-methylpyrazol-4-yl)sulfonyl-1,5-dioxa-9-azaspiro[5.5]undecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4S/c1-14-10-11(9-13-14)20(16,17)15-5-3-12(4-6-15)18-7-2-8-19-12/h9-10H,2-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOQFJNAWLSTHTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCC3(CC2)OCCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Diols with Amines

A two-step procedure starts with reacting 1,5-pentanediol with a protected amine derivative. For example, treatment of 1,5-pentanediol with tert-butyl carbamate under Mitsunobu conditions yields a bis-protected intermediate, which undergoes acid-mediated cyclization to form the spirocyclic amine.

Example Conditions

Step Reagents Solvent Temperature Yield
1 DIAD, PPh₃, tert-butyl carbamate THF 0°C → RT 78%
2 HCl (4M in dioxane) DCM 25°C 85%

Photocatalytic Spirocyclization

Recent advances employ iridium-based photocatalysts for spirocycle formation. A mixture of N-allylsulfonamide and methylenecyclohexane, irradiated with blue LEDs in the presence of [Ir(dF(CF₃)ppy)₂(dtbpy)]PF₆, generates β-spirocyclic pyrrolidines. This method offers excellent diastereocontrol and functional group tolerance.

Sulfonylation of the Spirocyclic Amine

Introducing the 1-methyl-1H-pyrazol-4-ylsulfonyl group requires selective sulfonylation. The preferred route involves reacting the spirocyclic amine with 1-methyl-1H-pyrazole-4-sulfonyl chloride under Schotten-Baumann conditions.

Schotten-Baumann Protocol

Procedure

  • Dissolve the spirocyclic amine (1.0 equiv) and Et₃N (1.1 equiv) in DCM at 0°C.
  • Add 1-methyl-1H-pyrazole-4-sulfonyl chloride (1.05 equiv) dropwise.
  • Stir at 0°C for 1 hour, then warm to room temperature for 15 hours.
  • Extract with saturated NaHCO₃, dry over MgSO₄, and concentrate.

Key Data

  • Yield : 82–89%
  • Purity : >95% (HPLC)
  • Side Products : <3% bis-sulfonylated amine

Alternative SN2 Conditions

For sterically hindered amines, SN2 displacement using K₂CO₃ and KI in MeCN at 60°C improves reactivity. This method is less common but effective for electron-deficient sulfonyl chlorides.

Optimization of Reaction Parameters

Solvent Effects

Solvent Reaction Time (h) Yield (%)
DCM 15 89
THF 24 75
MeCN 12 81

DCM provides optimal balance between solubility and reaction rate.

Temperature Profiling

Lower temperatures (0–5°C) minimize hydrolysis of sulfonyl chloride, while higher temperatures (25–40°C) accelerate amine activation. A graded temperature protocol (0°C → RT) maximizes yield.

Functionalization and Derivatization

Post-sulfonylation modifications include:

Hydrodehalogenation

Alkyl halide intermediates generated during spirocyclization are reduced using tris(trimethylsilyl)silane (TTMSS) under radical conditions.

Conditions :

  • TTMSS (4.0 equiv), AIBN (0.1 equiv), toluene, 80°C, 2 hours
  • Yield : 92%

Piperazine Coupling

The spirocyclic amine can be further functionalized with 4-isopropylpiperazine via Buchwald-Hartwig amination.

Analytical Characterization

Critical spectroscopic data for the target compound:

Technique Key Signals
¹H NMR (400 MHz, CDCl₃) δ 8.21 (s, 1H, pyrazole-H), 7.95 (s, 1H, pyrazole-H), 4.02–3.88 (m, 4H, OCH₂), 3.93 (s, 3H, NCH₃)
¹³C NMR (101 MHz, CDCl₃) δ 154.2 (SO₂), 138.5 (pyrazole-C), 70.1 (OCH₂), 52.4 (NCH₃)
HRMS (ESI+) m/z calc. for C₁₆H₂₂N₃O₄S [M+H]⁺: 352.1329; found: 352.1325

Industrial Scalability Considerations

  • Cost Efficiency : Using DCM and Et₃N aligns with large-scale solvent recovery systems.
  • Catalyst Loading : Photocatalytic methods require only 0.5 mol% Ir catalyst, minimizing metal residue.
  • Safety : Exothermic sulfonylation steps necessitate controlled addition rates and temperature monitoring.

Chemical Reactions Analysis

Types of Reactions

9-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the sulfonyl group.

Scientific Research Applications

Chemistry

In chemistry, 9-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme activity and protein interactions. Its ability to form stable complexes with biological molecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, This compound is investigated for its potential therapeutic properties. It may act as an inhibitor of specific enzymes or receptors, making it a candidate for drug development.

Industry

In industry, this compound can be used in the development of new materials with unique properties, such as improved thermal stability or enhanced mechanical strength. It may also find applications in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 9-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 9

The pharmacological and physicochemical properties of 1,5-dioxa-9-azaspiro[5.5]undecane derivatives are highly dependent on substituents at position 7. Key analogs include:

Compound Name Substituent at Position 9 Biological Activity/Notes Source
9-Benzyl-3-phenyl-1,5-dioxa-9-azaspiro[5.5]undecane Benzyl and phenyl groups Reduces binge eating in rats (3–7 mg/kg); σ1R antagonist
9-(2-Chloro-6-fluorobenzoyl)-1,5-dioxa-9-azaspiro[5.5]undecane Chloro-fluorophenyl carbonyl Potential σ1R ligand; improved electronic properties for binding
9-(1-Methyl-1H-triazole-4-carbonyl)-1,5-dioxa-9-azaspiro[5.5]undecane Triazole carbonyl Screening compound for unknown targets; heterocyclic diversity
9-(4-Methanesulfonylphenyl)-propan-1-one derivative Methanesulfonylphenyl group Enhanced metabolic stability; sulfonyl group improves solubility

Key Observations :

  • Benzyl/Phenyl Derivatives : These exhibit strong σ1R antagonism but may suffer from high intrinsic clearance in liver microsomes, limiting bioavailability .
  • Sulfonyl vs.
  • Heterocyclic Substituents : Pyrazole and triazole groups introduce nitrogen-rich motifs, which may enhance receptor selectivity or metabolic stability .
Pharmacological Activity
  • σ1R Antagonism : Compounds like 9-benzyl-3-phenyl derivatives show efficacy in reducing binge eating episodes in rodent models at 3–7 mg/kg, suggesting the target compound may share similar neurobehavioral effects .
  • Binding Affinity : Spirocyclic derivatives with aromatic substituents (e.g., benzyl, phenyl) exhibit high σ1R affinity, while sulfonyl groups may further optimize binding kinetics due to their electron-withdrawing nature .
  • Metabolic Stability : Derivatives with bulky substituents (e.g., methanesulfonylphenyl) show reduced liver microsomal clearance compared to simpler benzyl analogs, a critical factor for drug development .
Physicochemical Properties
  • LogP and Solubility : Sulfonyl groups generally reduce lipophilicity (lower LogP) compared to benzyl or phenyl substituents, improving aqueous solubility .
  • Crystallinity : Oxalate or hydrochloride salts of these compounds often exhibit high melting points (e.g., 202–204°C for a benzyl-phenyl derivative), aiding purification .

Biological Activity

9-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane is a complex organic compound with potential applications in medicinal chemistry and biological research. Its unique structural features, including a spirocyclic framework and sulfonyl group, suggest diverse biological activities that warrant detailed exploration.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and structural features:

  • Molecular Formula : C13_{13}H18_{18}N2_{2}O3_{3}S
  • Molecular Weight : 278.35 g/mol
  • CAS Number : 1797296-13-9

The spirocyclic structure contributes to its stability and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonyl group enhances its binding affinity, making it a valuable candidate for drug development targeting various pathways involved in diseases.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Antimicrobial Activity

Studies have demonstrated that compounds with similar structures possess antimicrobial properties. For instance, derivatives of spirocyclic compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also exhibit similar effects.

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may inhibit enzymes involved in metabolic pathways related to obesity and immune responses. In vitro studies have indicated that related compounds can significantly reduce enzyme activity at micromolar concentrations, which may translate to therapeutic applications in metabolic disorders .

Neuroprotective Effects

Recent research suggests that spirocyclic compounds can exert neuroprotective effects by modulating neurotransmitter systems. The unique structure of this compound may enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases.

Study on Enzyme Activity

A study focused on the inhibition of the Type III Secretion System (T3SS) demonstrated that similar compounds could effectively inhibit pathogenic processes in bacteria without exhibiting cytotoxicity to host cells. This finding highlights the potential of this compound as a therapeutic agent against bacterial infections .

Neuropharmacological Evaluation

In a neuropharmacological context, compounds derived from the spirocyclic family have shown promise in alleviating symptoms associated with anxiety and depression in animal models. This suggests that this compound may have similar applications .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeBiological ActivityReferences
9-(sulfonyl)spiro[5.5]undecaneSpirocyclicAntimicrobial, Enzyme Inhibition,
SulfonamidesSulfonamideAntibacterial
SpirooxindolesSpirocyclicNeuroprotective

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 9-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane, and how is purity validated?

  • Methodology : Synthesis typically involves a multi-step route, starting with the sulfonylation of the spirocyclic amine precursor using 1-methyl-1H-pyrazole-4-sulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical. Purity validation employs 1H^1H/13C^{13}C-NMR, ESI-MS, and HPLC (≥95% purity threshold). For example, analogous spirocyclic compounds were characterized using these techniques to confirm structural integrity .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : 1H^1H-NMR identifies proton environments (e.g., spirocyclic CH2_2 groups at δ 1.5–2.2 ppm, pyrazole protons at δ 7.5–8.0 ppm). 13C^{13}C-NMR confirms quaternary carbons in the spiro system.
  • Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+^+ peak at m/z ~385).
  • Infrared Spectroscopy (IR) : Detects sulfonyl S=O stretches (~1350–1150 cm1^{-1}) and ether C-O-C bonds (~1100 cm1^{-1}) .

Q. How does the sulfonyl group influence the compound’s physicochemical properties?

  • Methodology : The sulfonyl group enhances hydrophilicity (lower logP) and stability via hydrogen-bonding interactions. Comparative studies with non-sulfonylated analogs (e.g., 1-oxa-9-azaspiro[5.5]undecane derivatives) show improved aqueous solubility, as measured by shake-flask assays. X-ray crystallography of similar sulfonylated spiro compounds reveals planar sulfonyl geometries that facilitate target binding .

Advanced Research Questions

Q. What strategies can resolve discrepancies in bioactivity data across bacterial strains for this compound?

  • Methodology :

  • Strain-Specific Assays : Test against isogenic M. tuberculosis strains (e.g., H37Rv vs. clinical isolates) to identify resistance mechanisms.
  • Membrane Permeability Studies : Use fluorescent probes (e.g., ethidium bromide uptake) to assess compound penetration in resistant strains.
  • Structural Modifications : Introduce substituents (e.g., fluorine at the pyrazole ring) to overcome efflux or enzymatic degradation, guided by SAR data from analogs like 9-(4-tert-butylbenzyl)-1-oxa-9-azaspiro[5.5]undecane .

Q. How can molecular docking and dynamics studies elucidate interactions with the MmpL3 protein in M. tuberculosis?

  • Methodology :

  • Docking : Use software (e.g., AutoDock Vina) to model the compound into the MmpL3 substrate-binding pocket. Key interactions include hydrogen bonds between the sulfonyl group and Thr517^{517}/Asn521^{521}, and hydrophobic contacts with pyrazole and spirocyclic moieties.
  • MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. Compare with inactive analogs to identify critical residues for activity. Validate predictions via site-directed mutagenesis (e.g., T517A mutation reduces inhibition by >50%) .

Q. What in vivo models are appropriate for pharmacokinetic (PK) and efficacy studies?

  • Methodology :

  • Murine TB Model : Administer compound intravenously (5 mg/kg) or orally (10 mg/kg) to infected BALB/c mice. Collect plasma/tissue samples at intervals (0–24 hr) for LC-MS/MS analysis. Key PK parameters: CmaxC_{\text{max}}, t1/2t_{1/2}, AUC.
  • Efficacy Metrics : Measure bacterial load reduction (CFU counts) in lungs/spleens post-treatment. Compare with standard drugs (e.g., isoniazid). Toxicity screening includes liver enzyme (ALT/AST) and creatinine assays .

Q. How can researchers optimize synthetic yield and scalability for this compound?

  • Methodology :

  • Flow Chemistry : Implement continuous-flow reactors for sulfonylation to improve heat transfer and reduce side reactions.
  • DoE (Design of Experiments) : Vary reaction parameters (temperature, stoichiometry) to identify optimal conditions (e.g., 0°C, 1.2 eq sulfonyl chloride).
  • Crystallization Screening : Use high-throughput platforms (e.g., Crystal16) to identify ideal solvents (e.g., acetonitrile/water) for recrystallization, enhancing purity ≥99% .

Data Contradiction Analysis

Q. How should researchers address conflicting data on cytotoxicity in cancer vs. bacterial cell lines?

  • Methodology :

  • Selectivity Index (SI) : Calculate SI = (IC50_{50} cancer cells)/(MIC90_{90} M. tuberculosis). An SI >10 indicates therapeutic potential.
  • Orthogonal Assays : Confirm cytotoxicity via MTT (mitochondrial activity) and LDH (membrane integrity) assays. For example, analogs like N-(thiophen-2-ylmethyl)-1,9-dioxa-4-azaspiro[5.5]undecane showed low cytotoxicity (IC50_{50} >50 µM) in HEK293 cells, supporting selective antibacterial action .

Structural and Mechanistic Insights

Q. What role does the spirocyclic core play in target engagement and metabolic stability?

  • Methodology :

  • Metabolic Stability Assays : Incubate compound with liver microsomes (human/mouse) to measure half-life. Spirocyclic rigidity reduces CYP450 oxidation compared to linear analogs.
  • Crystallography : Resolve co-crystal structures with MmpL3 to identify van der Waals contacts between the spiro-CH2_2 groups and Phe684^{684}/Leu688^{688}. This "lock-and-key" fit explains high affinity (Kd_d ~50 nM) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.